Cas no 10133-24-1 (7-(Bromomethyl)benzobthiophene)
7-(Bromomethyl)benzobthiophene Chemical and Physical Properties
Names and Identifiers
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- 7-(Bromomethyl)-1-benzothiophene
- 7-(bromomethyl)benzo[b]thiophene
- 7-BROMOMETHYL-BENZO[B]THIOPHENE
- Benzo[b]thiophene,7-(bromomethyl)-
- Benzo[b]thiophene,7-(bromomethyl)
- 7-Bromomethylbenzo[b]thiophene
- DTXSID90444393
- AKOS027323228
- SCHEMBL1281862
- FT-0715796
- EN300-1273469
- AS-33318
- W-204403
- Benzo[b]thiophene, 7-(bromomethyl)-
- MFCD08706224
- CBWUJYGWPDPIFY-UHFFFAOYSA-N
- 10133-24-1
- DB-010727
- 7-(Bromomethyl)benzobthiophene
-
- MDL: MFCD08706224
- Inchi: 1S/C9H7BrS/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-5H,6H2
- InChI Key: CBWUJYGWPDPIFY-UHFFFAOYSA-N
- SMILES: BrCC1=CC=CC2C=CSC=21
Computed Properties
- Exact Mass: 225.94500
- Monoisotopic Mass: 225.945184
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 138
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 28.2
- XLogP3: 3.5
Experimental Properties
- Density: 1.593±0.06 g/cm3(Predicted)
- Melting Point: 44 °C
- Boiling Point: 135-137 °C
- PSA: 28.24000
- LogP: 3.79620
7-(Bromomethyl)benzobthiophene Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
7-(Bromomethyl)benzobthiophene Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
7-(Bromomethyl)benzobthiophene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B847008-10mg |
7-(Bromomethyl)benzo[b]thiophene |
10133-24-1 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B847008-50mg |
7-(Bromomethyl)benzo[b]thiophene |
10133-24-1 | 50mg |
$ 160.00 | 2022-06-06 | ||
| TRC | B847008-100mg |
7-(Bromomethyl)benzo[b]thiophene |
10133-24-1 | 100mg |
$ 250.00 | 2022-06-06 | ||
| Chemenu | CM362303-1g |
7-(Bromomethyl)benzo[b]thiophene |
10133-24-1 | 95%+ | 1g |
$468 | 2023-01-13 | |
| abcr | AB222811-1 g |
7-(Bromomethyl)benzo[b]thiophene; 95% |
10133-24-1 | 1g |
€621.20 | 2023-05-20 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HM470-50mg |
7-(Bromomethyl)benzobthiophene |
10133-24-1 | 95+% | 50mg |
372.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HM470-200mg |
7-(Bromomethyl)benzobthiophene |
10133-24-1 | 95+% | 200mg |
934.0CNY | 2021-07-14 | |
| Alichem | A169003572-5g |
7-(Bromomethyl)benzo[b]thiophene |
10133-24-1 | 95% | 5g |
$1313.20 | 2023-09-04 | |
| Alichem | A169003572-10g |
7-(Bromomethyl)benzo[b]thiophene |
10133-24-1 | 95% | 10g |
$2363.76 | 2023-09-04 | |
| Alichem | A169003572-25g |
7-(Bromomethyl)benzo[b]thiophene |
10133-24-1 | 95% | 25g |
$4020.00 | 2023-09-04 |
7-(Bromomethyl)benzobthiophene Related Literature
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
Additional information on 7-(Bromomethyl)benzobthiophene
Introduction to 7-(Bromomethyl)benzobthiophene (CAS No. 10133-24-1)
7-(Bromomethyl)benzobthiophene (CAS No. 10133-24-1) is a significant compound in the realm of organic synthesis and pharmaceutical research. This heterocyclic aromatic compound features a benzobthiophene core, which is a fused system of a benzene ring and a thiophene ring, connected at two adjacent positions. The presence of a bromomethyl substituent at the 7-position of the benzobthiophene skeleton makes it a versatile intermediate for further functionalization, enabling its application in the synthesis of more complex molecules.
The benzobthiophene moiety is particularly intriguing due to its unique electronic and steric properties. These properties arise from the conjugated system formed by the aromatic rings, which influences the compound's reactivity and potential applications in various fields, including medicinal chemistry and materials science. The bromomethyl group, on the other hand, provides a reactive site for nucleophilic substitution reactions, making it an excellent building block for constructing more intricate molecular architectures.
In recent years, 7-(Bromomethyl)benzobthiophene has garnered attention in the development of novel pharmaceuticals. Its structural motif is found in several biologically active compounds, suggesting its potential as a precursor for drug candidates. For instance, benzobthiophene derivatives have been explored for their antimicrobial and anti-inflammatory properties. The bromomethyl group allows for easy introduction of additional functional groups, facilitating the synthesis of analogs with enhanced biological activity.
The compound's utility extends beyond pharmaceutical applications. In materials science, benzobthiophene-based polymers are known for their excellent optoelectronic properties, making them suitable for use in organic light-emitting diodes (OLEDs) and photovoltaic cells. The incorporation of the bromomethyl group into these polymers can further modify their characteristics, potentially leading to improved performance in electronic devices.
Recent studies have also highlighted the role of 7-(Bromomethyl)benzobthiophene in catalytic processes. Its ability to act as a ligand or intermediate in transition metal-catalyzed reactions has been exploited to develop new synthetic methodologies. For example, palladium-catalyzed cross-coupling reactions using this compound have enabled the efficient construction of biaryl structures, which are prevalent in many natural products and pharmaceuticals.
The synthesis of 7-(Bromomethyl)benzobthiophene typically involves multi-step organic transformations starting from commercially available precursors. One common approach involves the bromination of a benzothiophene derivative followed by methylation at the desired position. Advances in synthetic chemistry have led to more efficient and scalable methods for producing this compound, ensuring its availability for research and industrial applications.
In conclusion, 7-(Bromomethyl)benzobthiophene (CAS No. 10133-24-1) is a versatile and valuable compound with broad applications in pharmaceuticals and materials science. Its unique structural features and reactivity make it an indispensable tool for chemists working on drug discovery and advanced materials. As research continues to uncover new uses for this compound, its importance in modern chemistry is likely to grow even further.
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